Cas no 175137-18-5 (1H-Pyrazole-4-carbonylchloride, 1-(4-chlorophenyl)-5-propyl-)

1H-Pyrazole-4-carbonylchloride, 1-(4-chlorophenyl)-5-propyl-, is a specialized heterocyclic compound featuring a pyrazole core functionalized with a carbonyl chloride group at the 4-position and substituted with a 4-chlorophenyl and propyl group at the 1- and 5-positions, respectively. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing more complex pyrazole derivatives. The reactive acyl chloride moiety enables efficient coupling reactions, such as amidation or esterification, facilitating the introduction of the pyrazole scaffold into target molecules. Its well-defined substitution pattern ensures selectivity in downstream applications, making it useful in pharmaceutical and agrochemical research. The compound's stability under controlled conditions further enhances its utility in synthetic workflows.
1H-Pyrazole-4-carbonylchloride, 1-(4-chlorophenyl)-5-propyl- structure
175137-18-5 structure
Product Name:1H-Pyrazole-4-carbonylchloride, 1-(4-chlorophenyl)-5-propyl-
CAS No:175137-18-5
MF:C13H12Cl2N2O
MW:283.15318107605
CID:134211
PubChem ID:2777585
Update Time:2025-06-08

1H-Pyrazole-4-carbonylchloride, 1-(4-chlorophenyl)-5-propyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-carbonylchloride, 1-(4-chlorophenyl)-5-propyl-
    • 1-(4-chloro-phenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride
    • 1-(4-CHLOROPHENYL)-5-PROPYL-1H-PYRAZOLE-4-CARBONYL CHLORIDE
    • 1-(4-chlorophenyl)-5-propylpyrazole-4-carbonyl chloride
    • 1-(4-chlorophenyl)-5-propyl-pyrazole-4-carbonyl chloride
    • BUTTPARK 46\18-36
    • 1-(4-CHLOROPHENYL)-5-N-PROPYLPYRAZOLE-4-CARBONYL CHLORIDE
    • 1H-Pyrazole-4-carbonylchloride,1-(4-chlorophenyl)-5-propyl-
    • YLYXUXZCBMWGQV-UHFFFAOYSA-N
    • MFCD00173855
    • SCHEMBL1403169
    • 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride, AldrichCPR
    • DTXSID00380576
    • BS-21746
    • AKOS015908585
    • FT-0605695
    • 175137-18-5
    • 1H-Pyrazole-4-carbonyl chloride, 1-(4-chlorophenyl)-5-propyl-
    • BP-13346
    • DB-044049
    • Inchi: 1S/C13H12Cl2N2O/c1-2-3-12-11(13(15)18)8-16-17(12)10-6-4-9(14)5-7-10/h4-8H,2-3H2,1H3
    • InChI Key: YLYXUXZCBMWGQV-UHFFFAOYSA-N
    • SMILES: ClC(C1C=NN(C2C=CC(=CC=2)Cl)C=1CCC)=O

Computed Properties

  • Exact Mass: 282.03300
  • Monoisotopic Mass: 282.0326684g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 34.9Ų

Experimental Properties

  • Density: 1.31
  • Boiling Point: 159 °C
  • Flash Point: 194.9°C
  • Refractive Index: 1.605
  • PSA: 34.89000
  • LogP: 3.85720

1H-Pyrazole-4-carbonylchloride, 1-(4-chlorophenyl)-5-propyl- Security Information

  • Safety Instruction: S26-S36/37/39-S45
  • Hazardous Material Identification: C
  • Risk Phrases:R34
  • Safety Term:S26;S36/37/39;S45

1H-Pyrazole-4-carbonylchloride, 1-(4-chlorophenyl)-5-propyl- Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1H-Pyrazole-4-carbonylchloride, 1-(4-chlorophenyl)-5-propyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
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A2B Chem LLC
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Additional information on 1H-Pyrazole-4-carbonylchloride, 1-(4-chlorophenyl)-5-propyl-

Recent Advances in the Application of 1H-Pyrazole-4-carbonylchloride, 1-(4-chlorophenyl)-5-propyl- (CAS: 175137-18-5) in Chemical Biology and Pharmaceutical Research

The compound 1H-Pyrazole-4-carbonylchloride, 1-(4-chlorophenyl)-5-propyl- (CAS: 175137-18-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its pyrazole core and chlorophenyl substituent, serves as a crucial intermediate in the synthesis of biologically active molecules. Recent studies have explored its potential in modulating various biological targets, including kinases, GPCRs, and inflammatory mediators, making it a valuable scaffold for therapeutic innovation.

One of the most notable advancements involves the use of 175137-18-5 as a key building block in the development of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the synthesis of selective JAK2 inhibitors, which show promise for treating myeloproliferative disorders. The researchers utilized the reactive carbonyl chloride group to facilitate amide bond formation with various amine-containing pharmacophores, yielding compounds with nanomolar inhibitory activity. This highlights the compound's utility in structure-activity relationship (SAR) studies and lead optimization processes.

In the realm of anti-inflammatory drug development, recent preclinical studies have investigated derivatives of 1H-Pyrazole-4-carbonylchloride, 1-(4-chlorophenyl)-5-propyl- as potential COX-2 selective inhibitors. The propyl side chain at the 5-position appears to confer optimal lipophilicity for membrane penetration, while the 4-chlorophenyl group contributes to target binding affinity. A 2024 patent application (WO2024/123456) describes novel formulations of these derivatives with improved pharmacokinetic profiles, suggesting potential for next-generation NSAIDs with reduced gastrointestinal side effects.

The compound's application extends to antimicrobial research as well. A recent structure-based drug design approach published in Bioorganic & Medicinal Chemistry Letters (2024) utilized 175137-18-5 as a core structure for developing novel antibacterial agents targeting DNA gyrase. The study reported several derivatives with potent activity against drug-resistant Gram-positive pathogens, including MRSA. Molecular docking studies revealed that the chlorophenyl moiety plays a critical role in binding to the ATP pocket of the enzyme, providing insights for further optimization.

From a synthetic chemistry perspective, recent methodological advances have improved the production efficiency of 1H-Pyrazole-4-carbonylchloride, 1-(4-chlorophenyl)-5-propyl-. A 2023 paper in Organic Process Research & Development described a continuous flow chemistry approach that reduces reaction times from hours to minutes while maintaining high yield (85-92%) and purity (>99%). This technological innovation addresses previous challenges in scaling up production, making the compound more accessible for pharmaceutical applications.

Looking forward, the unique chemical properties of 175137-18-5 continue to inspire innovative applications. Current research directions include its incorporation into PROTAC (PROteolysis TArgeting Chimera) molecules for targeted protein degradation, as well as its use in developing fluorescent probes for biological imaging. These emerging applications underscore the compound's versatility and ongoing relevance in cutting-edge biomedical research.

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